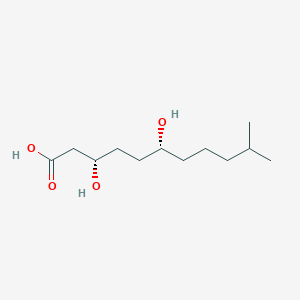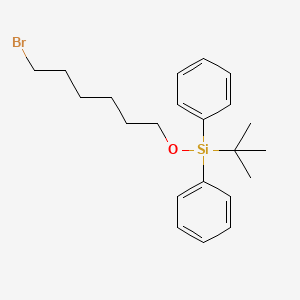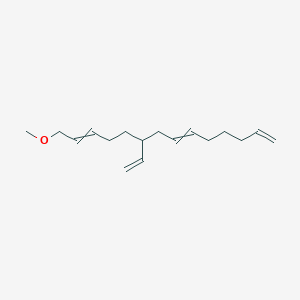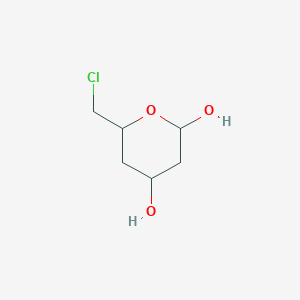![molecular formula C18H22N4O2S2 B12566194 3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} CAS No. 189573-10-2](/img/structure/B12566194.png)
3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} is a chemical compound characterized by the presence of disulfide bonds and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} typically involves the reaction of pyridine derivatives with disulfide-containing compounds. One common method involves the use of N-[(pyridin-4-yl)methyl]propanamide as a starting material, which is then reacted with a disulfide reagent under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} involves its ability to interact with biological molecules through its disulfide bonds and pyridine rings. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may target specific molecular pathways, influencing cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Disulfanediylbis(N-hexylpropanamide): Similar in structure but with hexyl groups instead of pyridinyl groups.
N-(pyridin-4-yl)pyridin-4-amine: Contains pyridine rings but lacks disulfide bonds.
Uniqueness
3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} is unique due to the combination of disulfide bonds and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
189573-10-2 |
|---|---|
Formule moléculaire |
C18H22N4O2S2 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
3-[[3-oxo-3-(pyridin-4-ylmethylamino)propyl]disulfanyl]-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C18H22N4O2S2/c23-17(21-13-15-1-7-19-8-2-15)5-11-25-26-12-6-18(24)22-14-16-3-9-20-10-4-16/h1-4,7-10H,5-6,11-14H2,(H,21,23)(H,22,24) |
Clé InChI |
JSXUHHHKMGTEMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CNC(=O)CCSSCCC(=O)NCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


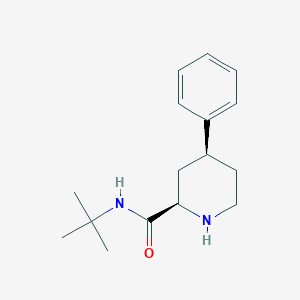
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
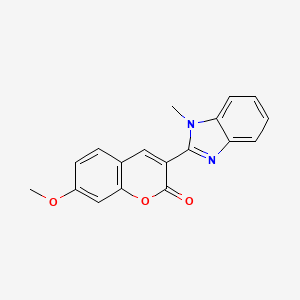
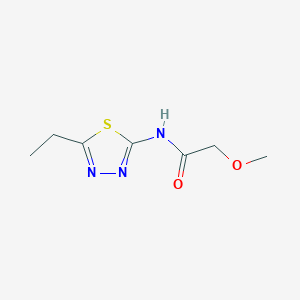

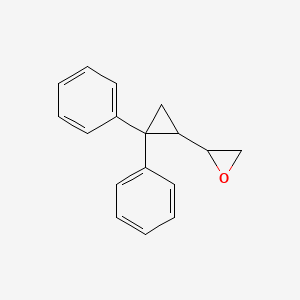

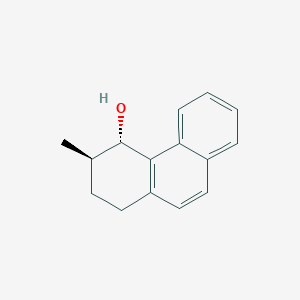
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)

